6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one
Description
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Properties
IUPAC Name |
6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-6(10)7(13)12-8(11-5)14-4-9(12,2)3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYPNWQFNIVNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)OCC2(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187703 | |
| Record name | 3-Chloro-4,9,9-trimethyl-7-oxa-1,5-diazabicyclo(4.3.0)nona-3,5-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34112-90-8 | |
| Record name | 6-Chloro-2,3-dihydro-3,3,7-trimethyl5H-oxazolo(3,2-a)pyrimidin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034112908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4,9,9-trimethyl-7-oxa-1,5-diazabicyclo(4.3.0)nona-3,5-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₁₁ClN₂O₂
- CAS Number : 857283-62-6
- Molecular Structure : The compound features a unique oxazolo-pyrimidine scaffold that contributes to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related oxazolo-pyrimidines have shown inhibition of tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Cho et al. (2017) | Investigated the effects of oxazolo-pyrimidine derivatives on malignant pleural mesothelioma cells. Found that these compounds inhibited cell viability and induced apoptosis through ERK pathway modulation. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumorigenesis.
- Modulation of Signaling Pathways : The compound may alter signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of oxazolo-pyrimidine derivatives in preclinical models:
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups.
- Combination Therapies : Research indicates enhanced efficacy when combined with other chemotherapeutic agents.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied. However, related compounds have demonstrated acceptable toxicity levels in preliminary studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
